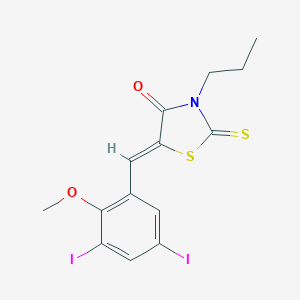![molecular formula C23H23ClN2O4S B301718 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B301718.png)
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as CES-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to possess potent anti-cancer properties and has been shown to be effective against a variety of cancer types.
Mecanismo De Acción
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide exerts its anti-cancer effects by inhibiting the activity of the enzyme fatty acid synthase (FAS). FAS is an enzyme that is overexpressed in many types of cancer and is responsible for the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. By inhibiting the activity of FAS, this compound prevents the synthesis of fatty acids, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels (angiogenesis) that are necessary for the growth and spread of cancer cells. This compound has also been found to enhance the effectiveness of chemotherapy drugs and to reduce the toxicity of these drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations for lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of research is the development of new formulations of this compound that can improve its solubility and increase its half-life. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer therapy.
Métodos De Síntesis
The synthesis method of 2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the reaction of 2-amino-4-chlorobenzenesulfonamide with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride. The resulting product is then purified by column chromatography to obtain the final product, this compound. The overall yield of the synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anti-cancer properties and has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and ovarian cancer. This compound has also been found to be effective against cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Propiedades
Fórmula molecular |
C23H23ClN2O4S |
|---|---|
Peso molecular |
459 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-30-21-13-7-18(8-14-21)15-16-25-23(27)17-26(20-11-9-19(24)10-12-20)31(28,29)22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,25,27) |
Clave InChI |
IJEKVPMAXVMBBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)